4-Diethylaminosalicylicacid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

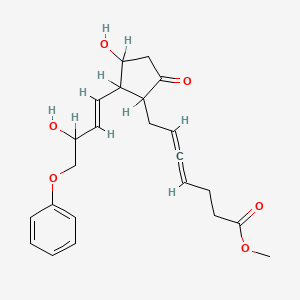

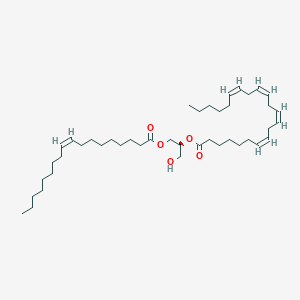

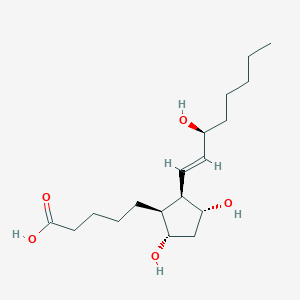

Enprostil : est un analogue de prostaglandine synthétique conçu pour ressembler à la dinoprostone (prostaglandine E2). Il s'agit d'un inhibiteur très puissant de la sécrétion d'acide chlorhydrique gastrique et il est principalement utilisé dans le traitement des ulcères peptiques . L'enprostil se lie sélectivement et active le récepteur EP3, qui est l'un des quatre récepteurs cellulaires de la prostaglandine E2 .

Applications De Recherche Scientifique

Chemistry: Enprostil is used as a model compound in the study of prostaglandin analogs and their chemical properties. It serves as a reference for developing new synthetic routes and optimizing reaction conditions .

Biology: In biological research, enprostil is used to study the effects of prostaglandin analogs on cellular receptors and signaling pathways. It helps in understanding the role of EP3 receptors in various physiological processes .

Medicine: Enprostil is primarily used in the treatment of peptic ulcers due to its potent inhibition of gastric hydrochloric acid secretion. It has been shown to be effective in reducing gastric acid secretion and promoting ulcer healing .

Industry: In the pharmaceutical industry, enprostil is used as a reference compound for developing new drugs targeting prostaglandin receptors. It also serves as a benchmark for evaluating the efficacy and safety of new prostaglandin analogs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'enprostil est synthétisé par une série de réactions chimiques à partir d'intermédiaires énone facilement disponibles. La synthèse implique plusieurs étapes, notamment des réactions d'oxydation et de réduction stéréosélectives pour fixer les configurations stéréochimiques critiques . L'énone intermédiaire clé est préparée efficacement à partir de l'énone 6 facilement disponible, et la synthèse de l'enprostil implique un processus de couplage à deux composants .

Méthodes de production industrielle : La production industrielle d'enprostil implique l'optimisation des voies de synthèse pour obtenir des rendements et une pureté élevés. Le processus comprend généralement l'utilisation de la biocatalyse pour les transformations stéréosélectives et les réactions régiosélectives afin d'assurer la stéréochimie et le placement des groupes fonctionnels souhaités .

Analyse Des Réactions Chimiques

Types de réactions : L'enprostil subit diverses réactions chimiques, notamment :

Oxydation : L'enprostil peut être oxydé pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'enprostil.

Substitution : L'enprostil peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles ou des électrophiles dans des conditions acides ou basiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des alcanes.

Applications de la recherche scientifique

Chimie : L'enprostil est utilisé comme composé modèle dans l'étude des analogues de prostaglandines et de leurs propriétés chimiques. Il sert de référence pour développer de nouvelles voies de synthèse et optimiser les conditions de réaction .

Biologie : Dans la recherche biologique, l'enprostil est utilisé pour étudier les effets des analogues de prostaglandines sur les récepteurs cellulaires et les voies de signalisation. Il aide à comprendre le rôle des récepteurs EP3 dans divers processus physiologiques .

Médecine : L'enprostil est principalement utilisé dans le traitement des ulcères peptiques en raison de son inhibition puissante de la sécrétion d'acide chlorhydrique gastrique. Il s'est avéré efficace pour réduire la sécrétion d'acide gastrique et favoriser la cicatrisation des ulcères .

Industrie : Dans l'industrie pharmaceutique, l'enprostil est utilisé comme composé de référence pour développer de nouveaux médicaments ciblant les récepteurs de prostaglandines. Il sert également de référence pour évaluer l'efficacité et la sécurité de nouveaux analogues de prostaglandines .

Mécanisme d'action

L'enprostil exerce ses effets en se liant sélectivement et en activant le récepteur EP3, l'un des quatre récepteurs cellulaires de la prostaglandine E2 . Cette activation entraîne une diminution des niveaux d'adénosine monophosphate cyclique (AMPc), ce qui réduit à son tour la sécrétion d'acide chlorhydrique gastrique . L'activation sélective du récepteur EP3 permet d'éviter certains des effets secondaires indésirables associés aux analogues non sélectifs de la prostaglandine E2 .

Mécanisme D'action

Enprostil exerts its effects by selectively binding to and activating the EP3 receptor, one of the four cellular receptors for prostaglandin E2 . This activation leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces gastric hydrochloric acid secretion . The selective activation of the EP3 receptor helps avoid some of the unwanted side effects associated with non-selective prostaglandin E2 analogs .

Comparaison Avec Des Composés Similaires

Composés similaires :

Dinoprostone (prostaglandine E2) : Une prostaglandine naturelle qui se lie et active les quatre récepteurs EP (EP1, EP2, EP3 et EP4).

Arbaprostil : Un autre analogue synthétique de prostaglandine utilisé dans le traitement des ulcères peptiques.

Rioprostil : Un analogue synthétique de prostaglandine avec des applications similaires.

Unicité de l'enprostil : L'unicité de l'enprostil réside dans son activation sélective du récepteur EP3, ce qui lui permet d'inhiber efficacement la sécrétion d'acide chlorhydrique gastrique tout en minimisant les effets secondaires . Cette activation sélective des récepteurs le distingue des autres analogues de prostaglandines qui peuvent avoir une activité réceptorique plus large et des effets secondaires associés .

Propriétés

| 99631-11-5 | |

Formule moléculaire |

C23H28O6 |

Poids moléculaire |

400.5 g/mol |

InChI |

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+ |

Clé InChI |

PTOJVMZPWPAXER-BUHFOSPRSA-N |

SMILES isomérique |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)/C=C/C(COC2=CC=CC=C2)O |

SMILES |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |

SMILES canonique |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |

| 105368-47-6 | |

Synonymes |

Enprostil Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Gardrin RS 84135 RS-84135 RS84135 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde](/img/structure/B1241500.png)

![4-({[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1241513.png)

![2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B1241514.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241517.png)